3-(2,2-Difluoroethoxy)benzaldehyde

Vue d'ensemble

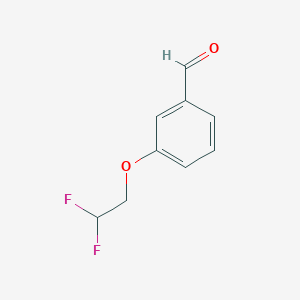

Description

3-(2,2-Difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of a benzaldehyde group substituted with a 2,2-difluoroethoxy group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,2-Difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can react with the difluoroethoxy group under basic conditions.

Major Products Formed

Oxidation: 3-(2,2-Difluoroethoxy)benzoic acid.

Reduction: 3-(2,2-Difluoroethoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-(2,2-difluoroethoxy)benzaldehyde exhibits potential anticancer properties. Its derivatives have been shown to inhibit the activity of certain enzymes involved in cancer progression. For instance, studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, particularly through the inhibition of key signaling pathways associated with cell survival.

Neuroprotective Effects

The compound may also play a role in neuroprotection. Preliminary findings suggest that it could inhibit β-secretase (BACE1), an enzyme linked to the formation of amyloid plaques in Alzheimer's disease. This inhibition could potentially reduce plaque accumulation and offer therapeutic benefits for neurodegenerative disorders.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of fluorinated alkyl aryl ethers through palladium-catalyzed coupling reactions, which are notable for their efficiency and functional group tolerance .

Functionalization of Aromatic Compounds

The compound can undergo various functionalization reactions, including C–H bond activation, which allows for the introduction of diverse substituents onto aromatic rings. This versatility is particularly valuable in creating complex molecules for pharmaceuticals and agrochemicals .

Materials Science

Specialty Chemicals

In industry, this compound is used to produce specialty chemicals with tailored properties. Its unique difluoroethoxy group imparts distinctive electronic characteristics that can enhance material performance in applications ranging from coatings to electronic devices.

Data Summary

The following table summarizes key biological activities and synthetic applications of this compound:

| Application Area | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits enzymes involved in cancer progression. |

| Neuroprotective Effects | Potential inhibition of β-secretase; may reduce amyloid plaque formation associated with Alzheimer's disease. |

| Organic Synthesis | Used as an intermediate for synthesizing fluorinated compounds; facilitates functionalization of aromatic systems. |

| Materials Science | Produces specialty chemicals with unique properties beneficial for various industrial applications. |

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Neurodegenerative Disease

Research focusing on neuroprotective agents found that this compound analogs showed significant inhibition of β-secretase activity in vitro. These findings suggest a promising avenue for developing treatments aimed at mitigating Alzheimer's disease progression by targeting amyloid plaque formation.

Mécanisme D'action

The mechanism of action of 3-(2,2-Difluoroethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoroethoxy group may influence the compound’s reactivity and stability, affecting its overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,2-Difluoroethoxy)benzoic acid

- 3-(2,2-Difluoroethoxy)benzyl alcohol

- 3-(2,2-Difluoroethoxy)aniline

Uniqueness

3-(2,2-Difluoroethoxy)benzaldehyde is unique due to the presence of both the difluoroethoxy and aldehyde functional groups. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Activité Biologique

3-(2,2-Difluoroethoxy)benzaldehyde is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzaldehyde functional group attached to a difluoroethoxy substituent. The chemical formula can be represented as:

This compound's structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The difluoroethoxy group may enhance the compound's binding affinity and stability, leading to significant biological responses. Specifically, it has been noted that such compounds can act as probes in biological studies to elucidate molecular interactions.

Anticancer Activity

Research has indicated that derivatives of benzaldehyde compounds exhibit notable anticancer properties. A study highlighted the cytotoxic effects of related Schiff bases on cancer cell lines, suggesting that similar mechanisms may be applicable to this compound. The presence of functional groups capable of inducing apoptosis in cancer cells was emphasized .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Schiff Base L2F | HCT116 (Colorectal) | 90.00 | Induction of apoptosis |

| This compound | MCF-7 (Breast Cancer) | TBD | Potential apoptosis induction |

Enzyme Inhibition

Preliminary studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways. The difluoroethoxy group may enhance the compound's interaction with active sites on enzymes, potentially leading to significant pharmacological effects .

Case Studies and Research Findings

-

Case Study on Anticancer Properties :

A recent investigation into the cytotoxic effects of benzaldehyde derivatives found that compounds with similar structures exhibited significant inhibition against various cancer cell lines. The study reported increased apoptotic activity at higher concentrations, suggesting a dose-dependent relationship . -

Mechanistic Insights :

The mechanism by which this compound exerts its effects appears to involve the modulation of signaling pathways associated with cell survival and apoptosis. This aligns with findings from related compounds where alterations in cell morphology were observed upon treatment .

Propriétés

IUPAC Name |

3-(2,2-difluoroethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMWQKCLNFZJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.